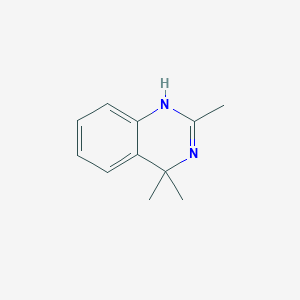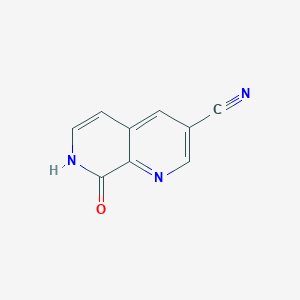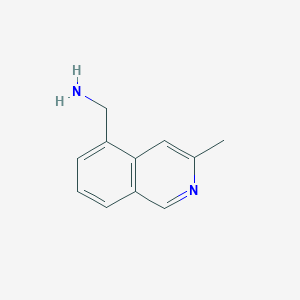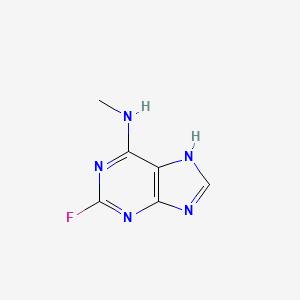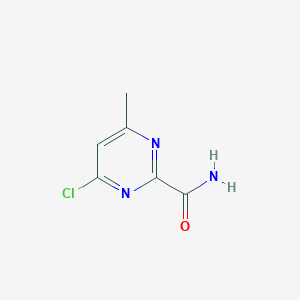
3-Methoxyquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Méthoxyquinoxalin-2(1H)-one est un composé hétérocyclique appartenant à la famille des quinoxalines. Les quinoxalines sont connues pour leurs diverses activités biologiques et sont largement utilisées en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-Méthoxyquinoxalin-2(1H)-one implique généralement la condensation de l'o-phénylènediamine avec un composé carbonylé approprié, suivie d'une méthoxylation. Une méthode courante implique la réaction de l'o-phénylènediamine avec le glyoxal en présence d'acide acétique pour former la quinoxaline-2(1H)-one, qui est ensuite méthoxylée à l'aide de sulfate de diméthyle en conditions basiques .
Méthodes de production industrielle
La production industrielle de la 3-Méthoxyquinoxalin-2(1H)-one peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour assurer une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Méthoxyquinoxalin-2(1H)-one subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former la quinoxaline-2,3-dione.
Réduction : La réduction peut produire la 3-méthoxyquinoxaline.
Substitution : Le groupe méthoxy peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution.
Principaux produits formés
Oxydation : Quinoxaline-2,3-dione
Réduction : 3-Méthoxyquinoxaline
Substitution : Diverses quinoxalines substituées en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
La 3-Méthoxyquinoxalin-2(1H)-one a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de colorants et de pigments.
5. Mécanisme d'action
Le mécanisme d'action de la 3-Méthoxyquinoxalin-2(1H)-one varie en fonction de son application. En tant qu'antagoniste du récepteur 5-HT3, elle se lie au récepteur 5-HT3 et inhibe son activité, ce qui peut aider à soulager les symptômes de maladies comme le syndrome du côlon irritable et les nausées induites par la chimiothérapie . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation de la sérotonine.
Applications De Recherche Scientifique
3-Methoxyquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-Methoxyquinoxalin-2(1H)-one varies depending on its application. As a 5-HT3 receptor antagonist, it binds to the 5-HT3 receptor and inhibits its activity, which can help alleviate symptoms of conditions like irritable bowel syndrome and chemotherapy-induced nausea . The molecular targets and pathways involved include the serotonin signaling pathway.
Comparaison Avec Des Composés Similaires
Composés similaires
Quinoxaline-2(1H)-one : Elle ne possède pas le groupe méthoxy, ce qui peut affecter sa réactivité chimique et son activité biologique.
3-Hydroxyquinoxalin-2(1H)-one :
3-Méthylquinoxalin-2(1H)-one : Le groupe méthyle fournit des effets stériques et électroniques différents par rapport au groupe méthoxy.
Unicité
La 3-Méthoxyquinoxalin-2(1H)-one est unique en raison de la présence du groupe méthoxy, qui peut influencer sa solubilité, sa réactivité et son activité biologique. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
35676-71-2 |
|---|---|
Formule moléculaire |
C9H8N2O2 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
3-methoxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-8(12)10-6-4-2-3-5-7(6)11-9/h2-5H,1H3,(H,10,12) |
Clé InChI |
MBKSEICXFDPTCH-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=CC=CC=C2NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11915741.png)

![6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B11915754.png)
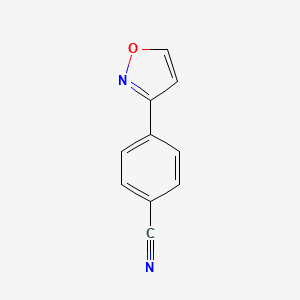
![2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B11915769.png)
![6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11915776.png)
